(dimethylcarbamoyl)methanesulfonyl chloride
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Overview
Description
(Dimethylcarbamoyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C4H8ClNO3S and a molecular weight of 185.63 g/mol . It is characterized by the presence of both a dimethylcarbamoyl group and a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dimethylcarbamoyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine. The general procedure is as follows:
Reactants: Methanesulfonyl chloride and dimethylcarbamoyl chloride.
Catalyst/Base: Triethylamine or pyridine.
Reaction Conditions: The reactants are mixed in a suitable solvent and stirred at room temperature for several hours.
Purification: The reaction mixture is filtered to remove any solids, washed with water to remove impurities, and dried.
Industrial Production Methods
Industrial production methods for this compound follow similar principles but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (Dimethylcarbamoyl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding sulfonic acids and carbamates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Dichloromethane, acetonitrile, and other aprotic solvents.
Catalysts: Bases like triethylamine or pyridine.
Major Products
Sulfonamides: When reacted with amines.
Sulfonate Esters: When reacted with alcohols.
Thioethers: When reacted with thiols.
Scientific Research Applications
Chemistry
In organic synthesis, (dimethylcarbamoyl)methanesulfonyl chloride is used as a reagent for introducing sulfonyl and carbamoyl groups into molecules. It is valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is used in the development of enzyme inhibitors and other bioactive molecules. Its ability to modify proteins and peptides makes it useful in biochemical research .
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry .
Mechanism of Action
The mechanism by which (dimethylcarbamoyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of molecular structures, affecting their function and properties .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Lacks the dimethylcarbamoyl group, making it less versatile in certain reactions.
Dimethylcarbamoyl chloride: Lacks the methanesulfonyl group, limiting its reactivity in sulfonylation reactions.
Tosyl chloride: Another sulfonyl chloride, but with a toluene group instead of a methanesulfonyl group.
Uniqueness
(Dimethylcarbamoyl)methanesulfonyl chloride is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
100481-28-5 |
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Molecular Formula |
C4H8ClNO3S |
Molecular Weight |
185.63 g/mol |
IUPAC Name |
2-(dimethylamino)-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO3S/c1-6(2)4(7)3-10(5,8)9/h3H2,1-2H3 |
InChI Key |
QCOLUTLBSUAPTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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